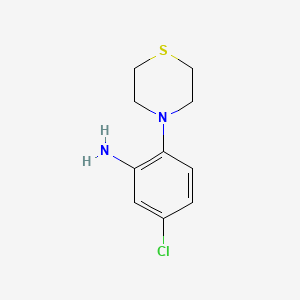
5-Chloro-2-(thiomorpholin-4-yl)aniline
Overview
Description
“5-Chloro-2-(thiomorpholin-4-yl)aniline” is a chemical compound with the CAS Number 1042798-56-0 . It has a molecular weight of 228.75 and its IUPAC name is 5-chloro-2-(4-thiomorpholinyl)aniline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClN2S/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
5-Chloro-2-(thiomorpholin-4-yl)aniline and its derivatives have been investigated for their potential as corrosion inhibitors. In a study by Daoud et al. (2014), a thiophene Schiff base was synthesized and shown to be an effective corrosion inhibitor for mild steel X52 in acidic solutions. The compound's adsorption on the steel surface follows Langmuir's isotherm, suggesting a strong interaction between the inhibitor and the metal surface. This interaction was further analyzed using Density Functional Theory (DFT), highlighting the compound's efficiency in protecting against corrosion (Daoud et al., 2014).
Fluorescence Quenching Studies
The fluorescence quenching mechanism of certain boronic acid derivatives, including those related to this compound, has been explored. Research by Geethanjali et al. (2015) focused on the interaction between aniline derivatives and boronic acids, revealing insights into the static quenching mechanism. These findings contribute to the understanding of fluorescence quenching in biologically active molecules and could be leveraged in the development of new diagnostic or therapeutic tools (Geethanjali et al., 2015).
Antimalarial Activity
Anilinoquinoline derivatives, structurally related to this compound, have demonstrated potent antimalarial activity. A study by Delarue et al. (2001) synthesized a series of 4-anilinoquinolines, finding several compounds with low nanomolar activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Notably, a morpholino derivative was effective in curing mice infected with Plasmodium berghei, showcasing the potential of such compounds in antimalarial drug development (Delarue et al., 2001).
DNA Binding and Antitumor Activity
Research into N-alkyl(anilino)quinazoline derivatives has revealed their potential in binding to DNA and exhibiting antitumor activity. A study by Garofalo et al. (2010) synthesized new derivatives and evaluated their cytotoxic activities alongside their ability to interact with DNA. Certain compounds displayed significant DNA interaction through an intercalative binding process, suggesting a promising direction for the development of novel antitumor agents (Garofalo et al., 2010).
properties
IUPAC Name |
5-chloro-2-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUQCNJZUIWBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






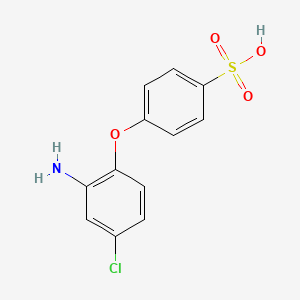
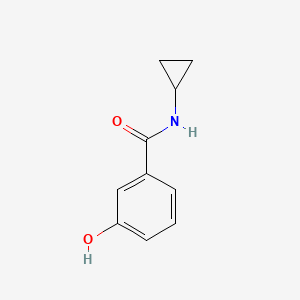
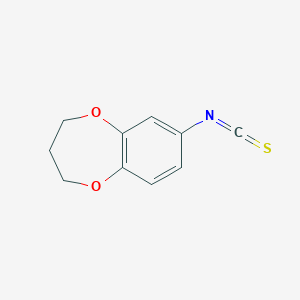
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
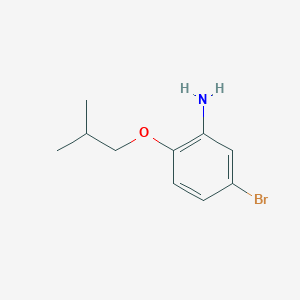
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
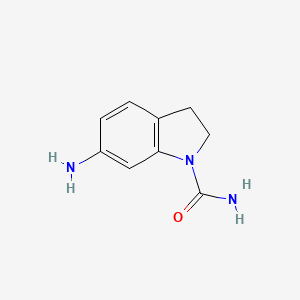
amine](/img/structure/B1517557.png)
